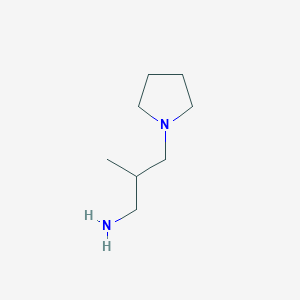

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Beschreibung

BenchChem offers high-quality 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJULWGNCNKVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Its Isomers

Introduction: Navigating the Isomeric Landscape

The nomenclature "2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine" specifies a distinct chemical structure. However, in chemical databases and commercial availability, closely related isomers are more frequently documented. This guide will first elucidate the principal structure corresponding to the requested name and then provide a comparative analysis of its more prominent isomers. This approach is designed to offer a comprehensive understanding of this chemical scaffold and its variations, which is crucial for unambiguous experimental design and interpretation in research and drug development.

The core structure consists of a propane backbone with a primary amine at one end, a pyrrolidine ring attached via its nitrogen to the other end, and a methyl group substituting the propane chain. The precise location of this methyl group defines the specific isomer.

Isomer Elucidation

For clarity, the three key isomers based on the placement of the methyl group are presented below. This guide will focus on the requested, yet less documented, Isomer A, while drawing comparative data from the more characterized Isomers B and C.

| Isomer | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| A |  (Illustrative) (Illustrative) | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Not Assigned | C₈H₁₈N₂ | 142.24 |

| B |  (Illustrative) (Illustrative) | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | 34155-39-0 | C₈H₁₈N₂ | 142.24[1] |

| C |  (Illustrative) (Illustrative) | 3-(2-Methylpyrrolidin-1-yl)propan-1-amine | 904677-81-2 | C₈H₁₈N₂ | 142.24[2] |

Section 1: Chemical Profile of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (Isomer A)

This section details the predicted and calculated properties of the primary topic of this guide. As this specific isomer is not widely cataloged, these properties are derived from established chemical principles and data from analogous structures.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₈N₂ | - |

| Molecular Weight | 142.24 g/mol | [3] |

| Boiling Point | ~180-195 °C | Estimated based on isomeric data and similar amines. |

| Density | ~0.88 - 0.92 g/cm³ | Estimated based on analogous structures. |

| pKa (Primary Amine) | ~10.2 - 10.6 | Typical for a primary aliphatic amine. |

| pKa (Pyrrolidine Nitrogen) | ~11.0 - 11.4 | Pyrrolidine is a strongly basic secondary amine. |

| LogP | ~0.9 - 1.4 | Calculated based on structure; indicates moderate lipophilicity. |

| Solubility | Soluble in water and polar organic solvents. | Expected due to the presence of two amine functionalities capable of hydrogen bonding. |

Section 2: Synthesis and Manufacturing

A practical synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be envisioned through several reliable routes. Below is a proposed two-step synthesis starting from a commercially available precursor, 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol. This method involves the conversion of the primary alcohol to a primary amine, a common transformation in organic synthesis.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target amine from its corresponding alcohol.

Detailed Experimental Protocol (Proposed)

Expertise & Rationale: This protocol employs a robust and high-yielding two-step sequence. The alcohol is first converted to a tosylate, which is an excellent leaving group. This facilitates a clean SN2 reaction with sodium azide. The subsequent reduction of the azide to the primary amine with a powerful reducing agent like LiAlH4 is a standard and efficient transformation.[4][5]

Step 1: Synthesis of 2-methyl-3-(pyrrolidin-1-yl)propyl 4-methylbenzenesulfonate (Tosyl Ester Intermediate)

-

To a solution of 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous copper (II) sulfate solution to remove pyridine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

-

Dissolve the crude tosyl ester from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.3 M).

-

Add sodium azide (1.5 eq) and heat the mixture to 80 °C, stirring overnight.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Caution: Organic azides can be explosive. Handle with care and avoid concentrating to dryness. The ether solution of the azide intermediate is carried directly to the next step.

-

To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add the ether solution of the azide intermediate dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation or column chromatography to yield the final product.

Section 3: Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the structure of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and established spectroscopic principles for aliphatic amines.[2][3][6]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 - 2.7 | m | 4H | Pyrrolidine CH₂ (adjacent to N) | Protons on carbons alpha to the pyrrolidine nitrogen. |

| ~2.3 - 2.5 | m | 2H | CH₂-N (pyrrolidine) | Protons on the propane chain adjacent to the pyrrolidine nitrogen. |

| ~2.6 - 2.8 | m | 2H | CH₂-NH₂ | Protons on the propane chain adjacent to the primary amine. |

| ~1.8 - 2.0 | m | 1H | CH-CH₃ | Methine proton on the propane chain. |

| ~1.6 - 1.8 | m | 4H | Pyrrolidine CH₂ (beta to N) | Protons on carbons beta to the pyrrolidine nitrogen. |

| ~1.2 - 1.5 | br s | 2H | NH₂ | Primary amine protons; signal is broad and may exchange with D₂O. |

| ~0.9 - 1.0 | d | 3H | CH₃ | Doublet due to coupling with the adjacent methine proton. |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | Pyrrolidine CH₂ (adjacent to N) | Carbons alpha to the pyrrolidine nitrogen. |

| ~58 - 63 | CH₂-N (pyrrolidine) | Carbon on the propane chain attached to the pyrrolidine. |

| ~45 - 50 | CH₂-NH₂ | Carbon on the propane chain attached to the primary amine. |

| ~35 - 40 | CH-CH₃ | Methine carbon on the propane chain. |

| ~22 - 25 | Pyrrolidine CH₂ (beta to N) | Carbons beta to the pyrrolidine nitrogen. |

| ~15 - 20 | CH₃ | Methyl carbon. |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3300 - 3500 | N-H stretch | Medium, Sharp (two bands) | Characteristic "doublet" for a primary amine (symmetric and asymmetric stretches).[2] |

| 2850 - 2960 | C-H stretch | Strong | Aliphatic C-H bonds. |

| 1580 - 1650 | N-H bend (scissoring) | Medium | Characteristic for a primary amine.[2] |

| 1020 - 1250 | C-N stretch | Medium | Aliphatic amine C-N bond vibrations.[2] |

| 665 - 910 | N-H wag | Broad, Strong | Out-of-plane bending for a primary amine.[2] |

Mass Spectrometry (Predicted EI Fragmentation)

The molecular ion (M⁺) peak is expected at m/z = 142. Due to the nitrogen rule, the molecular weight is even, consistent with the presence of two nitrogen atoms. The most significant fragmentation is expected to be α-cleavage adjacent to the nitrogen atoms.[1][7][8]

-

α-cleavage at the primary amine: Loss of the C₇H₁₅N radical would lead to a fragment at m/z = 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.

-

α-cleavage at the pyrrolidine ring: Cleavage of the propane chain would lead to a fragment at m/z = 70 (pyrrolidine ring fragment) or m/z = 127 (loss of a methyl radical from the propane chain adjacent to the pyrrolidine).

Section 4: Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its rigid, three-dimensional structure is ideal for creating specific interactions with biological targets. The diamine motif present in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine makes it a valuable building block for synthesizing compounds targeting a wide range of receptors and enzymes.

Potential as a CNS-Active Scaffold

The structural features of this molecule, particularly the tertiary amine of the pyrrolidine and the primary amine on a flexible chain, are common in centrally acting agents. For instance, a related structure, PF-04455242, which incorporates a 2-methyl-propan-1-amine moiety, is a high-affinity antagonist for the κ-opioid receptor (KOR), with potential applications in treating depression and addiction disorders. This suggests that derivatives of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could be explored for similar neurological targets.

Role in Drug Discovery Workflow

Caption: Role of the target scaffold in a typical drug discovery pipeline.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. Therefore, the following information is compiled from the SDS of pyrrolidine and closely related aliphatic amines.[10][11] This compound should be handled with extreme care by trained professionals only.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep away from oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

-

Byju's. (2021, June 10). Structural analysis of amines. Retrieved from [Link]

-

Zhang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules, 28(19), 6969. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Yang, B., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering, 6(4), 5559-5564. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. jove.com [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Does amine show on ¹³C NMR and ¹H NMR spectra? | Filo [askfilo.com]

- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. projectguru.in [projectguru.in]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Physicochemical characteristics of pyrrolidine propanamine derivatives

An In-depth Technical Guide to the Physicochemical Characteristics of Pyrrolidine Propanamine Derivatives

Introduction: The Strategic Union of Two Pharmacophores

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its unique structural and physicochemical properties.[1][2] As a saturated five-membered nitrogen heterocycle, its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, which is a critical factor in achieving target selectivity and favorable pharmacological profiles.[2][3] When this privileged structure is coupled with a propanamine side chain, the resulting derivatives merge the structural rigidity and hydrogen bonding capabilities of the pyrrolidine core with the flexible, basic character of the aminopropyl group.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical characteristics of pyrrolidine propanamine derivatives. Understanding these properties—namely basicity (pKa), lipophilicity (LogP), solubility, and stability—is paramount, as they collectively govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. We will move beyond theoretical descriptions to provide field-proven experimental protocols, enabling the systematic characterization of this important class of molecules.

Core Physicochemical Properties: A Triad of Influence

The therapeutic potential of a pyrrolidine propanamine derivative is fundamentally linked to its physicochemical identity. The interplay between its ability to accept protons (basicity), its affinity for lipid versus aqueous environments (lipophilicity), and its capacity to dissolve for systemic absorption (solubility) forms the basis of its pharmacokinetic behavior.

Basicity and Ionization (pKa)

Pyrrolidine propanamine derivatives are typically dibasic compounds, featuring two nitrogen atoms capable of accepting protons: one within the pyrrolidine ring and one on the terminal propanamine group.

-

Pyrrolidine Nitrogen: The nitrogen in an unsubstituted pyrrolidine ring is a secondary amine with a pKa of approximately 11.3.[5][6] Its basicity is a consequence of its cyclic, compact structure.[7]

-

Propanamine Nitrogen: The primary amine of the propanamine chain also contributes significantly to the overall basicity.

The precise pKa values are critical as they determine the ionization state of the molecule at physiological pH (~7.4). A molecule with a high pKa will be predominantly protonated (cationic) in the bloodstream and extracellular fluids. This cationic state is often beneficial for aqueous solubility and can be crucial for forming ionic interactions with biological targets, such as amino acid residues in an enzyme's active site. However, a high degree of ionization can hinder the molecule's ability to cross lipidic barriers like the blood-brain barrier, as charged species are less membrane-permeable.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Causality: The pyrrolidine ring itself has a modest LogP of about 0.46.[6] The addition of the three-carbon propanamine chain increases the molecule's surface area and hydrocarbon character, thereby increasing its lipophilicity. However, the presence of two polar amine groups counteracts this effect. The balance between the hydrophobic alkyl portions and the hydrophilic amine groups dictates the overall LogP.

For ionizable compounds like these, the distribution coefficient (LogD) is often more relevant. LogD accounts for the pH of the medium and the pKa of the compound, reflecting the lipophilicity of the equilibrium mixture of ionized and non-ionized forms. At a pH below the pKa values, the compound will be ionized and more hydrophilic, resulting in a lower LogD value compared to its LogP.

Solubility

Aqueous solubility is a prerequisite for oral absorption and parenteral administration. The presence of two basic nitrogen atoms generally imparts good aqueous solubility to pyrrolidine propanamine derivatives, especially in acidic environments where they form highly soluble salts.[4][8]

-

Causality: Solubility is a function of the energy required to break the compound's crystal lattice versus the energy gained from its interaction with the solvent. The ability of the amine groups to act as hydrogen bond donors and acceptors facilitates interaction with water molecules.[4] As a general rule for amines, solubility in aqueous media tends to decrease as the number of carbon atoms increases.[8] However, the dual amine functionality in these derivatives often ensures sufficient solubility for early-stage development.

Quantitative Data Summary

To illustrate the contribution of each structural component, the table below compares the physicochemical properties of the parent heterocycles with a representative pyrrolidine propanamine derivative.

| Compound | Molecular Formula | pKa | LogP | Water Solubility | Reference |

| Pyrrolidine | C₄H₉N | 11.27 | 0.46 | Highly Soluble | [5][6] |

| n-Propylamine | C₃H₉N | 10.71 | 0.48 | Miscible | [9] |

| 1-(3-Aminopropyl)pyrrolidine | C₇H₁₆N₂ | Two basic centers expected | Estimated > 0.5 | Expected to be high | [4][10][11] |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems to ensure robust and reproducible data generation.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa values corresponding to the protonation of the two amine groups.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the pyrrolidine propanamine derivative and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to ensure both nitrogen centers are fully protonated.

-

Titration: Place the solution in a thermostatted vessel (25 °C) and begin titration with a standardized solution of 0.1 M NaOH, adding small, precise increments.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions on the titration curve. The first pKa will correspond to the deprotonation of the more acidic ammonium group, and the second to the deprotonation of the less acidic one.

Protocol 2: Determination of LogP by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between n-octanol and water.

Methodology:

-

Pre-equilibration: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for LogD measurement). Shake vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate.

-

Sample Preparation: Dissolve a known amount of the derivative in the aqueous phase to a concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) at a constant temperature (25 °C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the derivative using a validated HPLC-UV method. The concentration in the octanol phase is determined by mass balance.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Protocol 3: Kinetic Solubility Assessment

This high-throughput method provides an early indication of a compound's aqueous solubility.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Dilution: Add a small aliquot (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 1.5-2 hours.

-

Precipitate Removal: Filter the plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS by comparing the peak area to a set of calibration standards. The resulting concentration is the kinetic solubility.

Conclusion

Pyrrolidine propanamine derivatives represent a versatile and promising class of molecules in drug discovery. Their physicochemical profile is characterized by a dibasic nature, leading to significant ionization at physiological pH, and a finely tuned balance of lipophilic and hydrophilic features. This unique combination directly influences their solubility, permeability, and potential for target interaction. A thorough and early characterization of pKa, LogP/LogD, and solubility, using the robust protocols outlined in this guide, is not merely a data collection exercise; it is a critical step in building a comprehensive understanding of a compound's behavior. This knowledge empowers researchers to make informed decisions, optimize lead compounds, and ultimately accelerate the journey from chemical entity to viable therapeutic agent.

References

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 23159-07-1. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrrolidinepropanamine. Retrieved from [Link]

-

PubChem. (n.d.). Propylamine. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]

-

MDPI. (2025). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). Retrieved from [Link]

-

Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 23159-07-1: 1-Pyrrolidinepropanamine | CymitQuimica [cymitquimica.com]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Basicity of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

The following technical guide details the physicochemical profile of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine , focusing on its acid dissociation constants (pKa) and basicity. This analysis synthesizes structural analog data, physical organic chemistry principles, and standard experimental methodologies.

Executive Summary

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a heterobifunctional diamine featuring a primary amine and a tertiary cyclic amine (pyrrolidine) separated by a branched propylene linker.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in optimizing solubility and target binding affinity for GPCR ligands and kinase inhibitors.

Understanding its ionization state is paramount for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. At physiological pH (7.4), this molecule exists predominantly in a diprotonated (dicationic) state, significantly influencing its membrane permeability and salt formation potential.

Key Physicochemical Parameters (Estimated)

| Parameter | Value (Approximate) | Dominant Species at pH 7.4 |

| pKa₁ (Primary Amine) | 10.5 ± 0.3 | Protonated ( |

| pKa₂ (Pyrrolidine N) | 8.8 ± 0.4 | Protonated ( |

| LogP (Neutral) | ~1.1 | N/A |

| LogD (pH 7.4) | ~ -2.5 | Dicationic Species |

Structural Analysis & Theoretical Basicity

The basicity of this molecule is governed by two nitrogen centers with distinct electronic environments. The 2-methyl substitution on the propylene chain introduces subtle steric and inductive modifications compared to the linear analog.

The Nitrogen Centers

-

Primary Amine (

): Located at the C1 position. Primary alkyl amines typically exhibit pKa values in the range of 10.5–10.8. In aqueous solution, the primary ammonium ion ( -

Tertiary Pyrrolidine Nitrogen: This nitrogen is part of a saturated five-membered ring. While acyclic tertiary amines (e.g., trimethylamine, pKa ~9.8) are generally less basic than primary amines in water due to steric hindrance to solvation, cyclic amines like N-alkylpyrrolidines are exceptionally basic (pKa ~10.46) due to ring strain relieving steric crowding and exposing the lone pair.

The "Diamine Effect" & 2-Methyl Influence

In 1,3-diamines, the two nitrogen atoms communicate electrostatically.

-

First Protonation (

): Occurs at the most basic site. Due to the high basicity of the pyrrolidine ring, both sites are competitive. However, solvation effects usually favor the primary amine slightly or result in a mixture of tautomers. -

Second Protonation (

): The presence of a positive charge on one nitrogen exerts a strong electron-withdrawing inductive effect ( -

2-Methyl Group: The methyl group at the C2 position acts as a weak electron donor (

effect). This theoretically stabilizes the cationic forms, potentially raising the pKa values by 0.1–0.2 units compared to the unmethylated analog, 1-(3-aminopropyl)pyrrolidine.

Protonation Scheme

The following diagram illustrates the stepwise protonation equilibrium.

Caption: Stepwise protonation equilibrium of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. pKa values indicate the pH at which 50% transition occurs.

Comparative Data Analysis

Since direct experimental data for the specific 2-methyl derivative is rare in public databases, we derive high-confidence estimates from validated structural analogs.

| Compound | Structure | pKa₁ (Primary) | pKa₂ (Tertiary) | Source |

| Target Molecule | 2-Me-3-(pyrrolidin-1-yl)propan-1-amine | ~10.5 | ~8.8 | Predicted |

| Analog 1 | 3-(Pyrrolidin-1-yl)propan-1-amine | 10.32 (Composite) | ~9.0 | [1, 2] |

| Analog 2 | N,N-Dimethyl-1,3-propanediamine | 10.20 | 8.15 | [3] |

| Component A | Propylamine | 10.71 | N/A | [4] |

| Component B | N-Methylpyrrolidine | 10.46 | N/A | [4] |

Analysis: The pyrrolidine analog (Analog 1) is more basic than the acyclic dimethyl analog (Analog 2) due to the cyclic nature of the tertiary amine. Therefore, the target molecule is expected to have a pKa₂ near 8.8–9.0 , significantly higher than the 8.15 observed in acyclic diamines.

Experimental Determination Protocol

To validate these values in a drug development context, Potentiometric Titration is the gold standard method.

Materials[1][2][3][4]

-

Analyte: >98% pure 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (as HCl salt).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Medium: 0.15 M KCl (to mimic physiological ionic strength) at 25°C.

-

Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Workflow

The following workflow ensures high-precision data suitable for regulatory submission.

Caption: Standardized Potentiometric Titration Workflow for Diamine pKa Determination.

Data Processing (Bjerrum Method)

For a diamine, the formation function

-

pKa₁ corresponds to pH where

. -

pKa₂ corresponds to pH where

. -

Note: Due to the overlapping ionization (ΔpKa < 3), non-linear regression using software like Hyperquad or SiriusT3 is recommended over simple graphical interpolation.

Implications for Drug Design

Solubility and Salt Selection

-

Free Base: The molecule is an oil or low-melting solid, likely hygroscopic and sensitive to oxidation (air-sensitive).

-

Salt Forms: The high basicity (pKa ~10.5) ensures it forms stable crystalline salts with weak acids (e.g., fumarate, succinate) and strong acids (e.g., di-HCl).

-

Recommendation: For solid dosage forms, the dihydrochloride or difumarate salts are preferred to ensure stoichiometry and stability.

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies with pH:

-

At pH 2.0 (Stomach): 100% Dicationic. LogD ≈ -4.0 (Highly soluble, low permeability).

-

At pH 7.4 (Blood): ~96% Dicationic, ~4% Monocationic. LogD ≈ -2.5.

-

Implication: Passive diffusion will be slow. Active transport or formulation strategies (e.g., lipid nanoparticles) may be required if this moiety represents the primary lipophilic driver of the drug. However, if attached to a large lipophilic scaffold, the dicationic nature can improve aqueous solubility of the overall drug candidate.

References

-

ChemicalBook. (2025). 1-(3-Aminopropyl)pyrrolidine Properties and pKa Data.

-

LookChem. (2025). Physicochemical properties of 3-(pyrrolidin-1-yl)propan-1-amine.

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for diamine analog N,N-dimethyl-1,3-propanediamine).[2]

- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for component pKa values of propylamine and N-methylpyrrolidine).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical grounding for solvation effects on cyclic vs. acyclic amines).

Sources

The Emerging Potential of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Scaffolds in Medicinal Chemistry: A Technical Guide

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive molecules.[1] Its saturated, non-planar structure provides an excellent platform for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. This technical guide focuses on the synthesis, derivatization, and potential medicinal chemistry applications of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a versatile building block that combines the pyrrolidine motif with a chiral aminopropanol backbone. While direct biological data on this specific molecule is nascent, this guide will extrapolate from structurally related compounds to provide a comprehensive overview of its potential in drug discovery, with a particular focus on the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutic agents. Its prevalence in natural products and synthetic drugs underscores its importance. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a greater exploration of chemical space compared to their flat, aromatic counterparts.[1] This non-planar geometry, often described as "pseudo-rotation," contributes significantly to the stereochemistry of a molecule, which in turn dictates its interaction with chiral biological macromolecules such as enzymes and receptors.[1]

Derivatives of pyrrolidine are found in a wide array of drugs with diverse therapeutic applications, including anticancer, antidiabetic, and central nervous system-acting agents.[1][2] The versatility of the pyrrolidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and its Analogs

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is depicted below. This approach disconnects the molecule at the C-N bond between the pyrrolidine nitrogen and the propanamine backbone, suggesting a reductive amination between pyrrolidine and a suitable 3-amino-2-methylpropanal derivative or a related carbonyl compound.

Caption: Retrosynthetic analysis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Detailed Experimental Protocol: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Step-by-step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-amino-2-methylpropanal (or a protected precursor) in a suitable anhydrous solvent such as methanol or dichloromethane.

-

Addition of Pyrrolidine: To the stirred solution, add one equivalent of pyrrolidine at room temperature.

-

Formation of Imine Intermediate: Allow the reaction to stir for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to control the reaction exotherm.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours). Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The structural features of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine suggest its potential as a scaffold for developing therapeutics targeting a variety of biological systems. The presence of a basic nitrogen in the pyrrolidine ring and a primary amine allows for the formation of salt forms with improved solubility and provides a handle for further derivatization.

Potential as a Kappa-Opioid Receptor (KOR) Antagonist

Several potent and selective kappa-opioid receptor (KOR) antagonists feature a substituted amine attached to a heterocyclic moiety.[4] The general pharmacophore for these antagonists often includes a basic nitrogen atom and a hydrophobic group, which are present in our target molecule. KOR antagonists are of significant interest for the treatment of depression, anxiety, and substance abuse disorders.

Structure-Activity Relationship Insights from Analogous Compounds:

-

N-Substitution: The primary amine of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a key point for modification. Acylation or sulfonylation of this amine with various aromatic or heteroaromatic groups can lead to compounds with high affinity for the KOR.[5][6]

-

Stereochemistry: The methyl group at the 2-position of the propanamine backbone introduces a chiral center. The stereochemistry at this position can significantly impact the binding affinity and selectivity for the KOR. It is crucial to synthesize and evaluate the individual enantiomers to determine the optimal configuration.[7]

-

Pyrrolidine Ring Substitution: Further substitution on the pyrrolidine ring can be explored to modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved pharmacokinetic properties and enhanced target engagement.

Potential as a Scaffold for Other CNS-Active Agents

The aminomethylpyrrolidine motif is present in a variety of compounds with activity in the central nervous system. For instance, certain derivatives have shown affinity for dopamine and serotonin receptors.[8] The flexibility of the propanamine linker in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine allows the pyrrolidine and the terminal amine to adopt various spatial orientations, which could be advantageous for binding to different receptor subtypes.

Visualization of Key Concepts

General Synthetic Workflow

Caption: A generalized workflow from synthesis to biological evaluation.

Pharmacophore Model for KOR Antagonism

Caption: A simplified pharmacophore model for KOR antagonists.

Conclusion and Future Directions

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for diversification make it an attractive starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the most immediate and promising application for derivatives of this scaffold appears to be in the area of KOR antagonism for the treatment of CNS disorders.

Future research should focus on the stereoselective synthesis of the enantiomers of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and the systematic exploration of its structure-activity relationship through the creation of a diverse library of analogs. In vitro and in vivo evaluation of these compounds will be crucial to validate the therapeutic potential of this versatile chemical scaffold.

References

-

Nascent structure–activity relationship study of a diastereomeric series of kappa opioid receptor antagonists derived from CJ-15208. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

- Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics.

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Joshi, A. A., Murray, T. F., & Aldrich, J. V. (2014). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of medicinal chemistry, 57(15), 10.1021/jm500599d. [Link]

-

Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., Leander, J. D., & Mendelsohn, L. G. (1986). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of medicinal chemistry, 29(8), 1517–1520. [Link]

-

3-(Pyrrolidin-1-yl)propan-1-amine. (n.d.). Oakwood Chemical. Retrieved February 17, 2026, from [Link]

-

3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1). (n.d.). Chemchart. Retrieved February 17, 2026, from [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. Retrieved February 17, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Frølund, B., Jensen, L. S., Storgaard, T., Krogsgaard-Larsen, P., & Ebert, B. (1993). Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogues of AMPA. Journal of medicinal chemistry, 36(15), 2284–2290. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). National Institutes of Health. Retrieved February 17, 2026, from [Link]

- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.). Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). IRIS UniPA. Retrieved February 17, 2026, from [Link]

-

Wróblewski, A. E., & Piotrowska, D. G. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Nucleosides, nucleotides & nucleic acids, 22(2), 135–144. [Link]

-

Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. (2021). MDPI. Retrieved February 17, 2026, from [Link]

-

Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. (n.d.). UMassD Repository. Retrieved February 17, 2026, from [Link]

- A Review: Biological Importance of Heterocyclic Compounds. (2017). Der Pharma Chemica.

-

The Chemistry of Acetylenic Derivatives of Pyrrolidone. (n.d.). RLogin Consulting. Retrieved February 17, 2026, from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Undergraduate Honors Thesis | Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics | ID: 0k225k86m | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Nascent structure–activity relationship study of a diastereomeric series of kappa opioid receptor antagonists derived from CJ-15,208 [academia.edu]

- 8. medchemexpress.com [medchemexpress.com]

Core Analysis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Molecular Weight and Formula Determination

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the foundational chemical properties of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, focusing on the determination of its molecular formula and weight. For researchers and professionals in drug development, establishing the precise molecular identity of a compound is a non-negotiable first step in the pipeline, underpinning all subsequent pharmacological and toxicological assessments. This document outlines both the theoretical calculations and the principal analytical methodologies required to validate these fundamental characteristics with a high degree of certainty.

Compound Identity and Structure

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine compound featuring a pyrrolidine ring linked to a substituted propane backbone. The structure incorporates a primary amine and a tertiary amine, bestowing upon it specific chemical properties, such as basicity and potential for multiple sites of interaction.[1][2][3] The correct identification of this structure is paramount for predicting its behavior in biological systems.

Caption: Chemical structure of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Based on this structure, the molecular formula is determined by counting the atoms of each element:

-

Carbon (C): 4 in the pyrrolidine ring + 4 in the propan-1-amine chain = 8

-

Hydrogen (H): 8 in the pyrrolidine ring + 10 in the propan-1-amine chain = 18

-

Nitrogen (N): 1 in the pyrrolidine ring + 1 in the amine group = 2

Thus, the molecular formula is established as C₈H₁₈N₂ .[4][5]

Theoretical Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the established formula C₈H₁₈N₂, we can perform a theoretical calculation. This step is critical for creating a reference value against which experimental data will be compared.

The calculation is based on the standard atomic weights of the constituent elements.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 142.246 |

The theoretical molecular weight of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is approximately 142.25 g/mol . Commercial suppliers often list the molecular weight as 142.24 g/mol .[4][5]

Experimental Verification: A Dual-Technique Approach

While theoretical calculations provide a baseline, experimental verification is essential to confirm the identity and purity of a synthesized or procured compound. A robust validation strategy employs orthogonal techniques that measure different physical properties. For molecular formula and weight, the gold standard approach combines High-Resolution Mass Spectrometry (HRMS) with Elemental Analysis (EA).

Caption: Workflow for definitive molecular formula and weight confirmation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] For molecular weight determination, the most crucial piece of information is the molecular ion peak (M+), which represents the intact molecule that has lost one electron.[8]

Expertise in Practice: While standard MS provides the nominal mass (integer mass), HRMS instruments can measure m/z values to four or more decimal places.[9][10] This precision is critical because it allows for the determination of the exact mass. Different molecular formulas can have the same nominal mass but will have distinct exact masses due to the mass defect of their constituent atoms (e.g., ¹⁶O is 15.9949 Da, not 16.0000).[10] Therefore, HRMS provides strong evidence for a specific molecular formula, significantly increasing the trustworthiness of the identification.[11]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

-

Instrument Calibration: Calibrate the HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer) using a known calibration standard that covers the mass range of interest. This step is essential for achieving high mass accuracy.

-

Ionization: Introduce the sample into the mass spectrometer. For a compound like this, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[12] The analysis is typically run in positive ion mode, as the amine groups are readily protonated to form the [M+H]⁺ adduct.

-

Mass Analysis: The instrument separates ions based on their m/z ratio. The high resolving power of the analyzer allows for the separation of ions with very similar masses.

-

Data Acquisition: Acquire the mass spectrum, focusing on the region where the [M+H]⁺ ion is expected (around m/z 143.15).

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. For C₈H₁₈N₂, the protonated species is [C₈H₁₉N₂]⁺.

-

The theoretical exact mass for [C₈H₁₉N₂]⁺ is 143.1548.

-

Compare the experimentally measured mass to the theoretical mass. A mass error of less than 5 ppm (parts per million) is considered definitive confirmation of the elemental composition.

-

Elemental Analysis (EA)

Elemental analysis provides a complementary, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[13][14][15] This technique serves as a fundamental and self-validating check on the compound's purity and proposed formula.[16][17]

Trustworthiness through Orthogonality: The power of EA lies in its complete independence from mass spectrometry. It relies on the combustion of the sample and detection of the resulting gases (CO₂, H₂O, N₂).[16] If the experimentally determined percentages of C, H, and N match the theoretical percentages calculated from the proposed formula (C₈H₁₈N₂), it provides powerful, corroborating evidence that the formula is correct. The accepted deviation between experimental and calculated results is typically within ±0.4%.

Experimental Protocol: CHN Elemental Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the pure, dried compound into a tin or silver capsule. The sample must be homogenous and free of solvent and water to ensure accurate results.

-

Instrument Setup: Set up the CHN elemental analyzer, ensuring the combustion and reduction furnaces are at their operational temperatures (typically ~900-1000°C and ~650°C, respectively) and the helium carrier gas is flowing.

-

Combustion: The sample is dropped into the combustion furnace, where it is flash-combusted in an oxygen-rich environment. All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and various oxides which are subsequently reduced to N₂).

-

Separation and Detection: The resulting gas mixture is passed through a chromatographic column to separate CO₂, H₂O, and N₂. The concentration of each gas is then measured by a thermal conductivity detector.

-

Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample. These experimental values are then compared to the theoretical values.

Theoretical vs. Expected Experimental Values

| Element | Theoretical Mass % (for C₈H₁₈N₂) | Expected Experimental Range (±0.4%) |

| Carbon | 67.55% | 67.15% - 67.95% |

| Hydrogen | 12.75% | 12.35% - 13.15% |

| Nitrogen | 19.70% | 19.30% - 20.10% |

Conclusion

The definitive characterization of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.25 g/mol , is achieved not by a single measurement but by a logical, multi-faceted analytical approach. The theoretical framework established by its chemical structure is rigorously tested and validated through the orthogonal and highly precise techniques of High-Resolution Mass Spectrometry and Elemental Analysis. This self-validating workflow ensures the highest degree of confidence in the compound's identity, a foundational requirement for its advancement in any research or drug development program.

References

-

Elemental Analysis - Organic & Inorganic Compounds | ELTRA . [Link]

-

A Look at Elemental Analysis for Organic Compounds - AZoM . [Link]

-

Elemental analysis: operation & applications - Elementar . [Link]

-

Elemental analysis - Wikipedia . [Link]

-

Molecular Ion Peak & Fragmentation - A Level Chemistry - Save My Exams . [Link]

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts . [Link]

-

Mass Spectrometry - MSU chemistry . [Link]

-

Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation | Journal of Chemical Education - ACS Publications . [Link]

-

Mass spectrometry - Wikipedia . [Link]

-

Combined analytical techniques for the determination of the amine hydrogen equivalent weight in aliphatic amine epoxide hardeners - ResearchGate . [Link]

-

Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in am - RSC Publishing . [Link]

-

What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs . [Link]

-

Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air - PubMed . [Link]

-

3-(Pyrrolidin-1-yl)propan-1-amine - Oakwood Chemical . [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s)

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones - MDPI . [Link]

-

What is the structure of 2-methyl-N-propyl-1-propanamine? - Quora . [Link]

-

Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB . [Link]

-

2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties - EPA . [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones - ResearchGate . [Link]

-

1-Propanamine, 2-methyl-N-(2-methylpropyl)- - the NIST WebBook . [Link]

-

2-Methyl-1-(pyridin-3-yl)propan-1-one - PubChem . [Link]

Sources

- 1. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 14. azom.com [azom.com]

- 15. Elemental analysis - Wikipedia [en.wikipedia.org]

- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 17. Elemental analysis: operation & applications - Elementar [elementar.com]

The Pyrrolidinyl Propanamine Scaffold: A Technical Analysis of Discovery and Medicinal Chemistry

Abstract

The transition from ethylenediamine-based antihistamines to pyrrolidinyl propanamines represents a pivotal moment in medicinal chemistry, marking the shift from non-selective, sedative agents to high-potency, stereoselective therapeutics. This guide analyzes the discovery trajectory of this scaffold, specifically focusing on the work of D.W. Adamson at Burroughs Wellcome, and delineates the divergent pharmacological pathways that emerge when the propanamine backbone is modified—yielding potent H1 antagonists (e.g., Triprolidine) or norepinephrine-dopamine reuptake inhibitors (e.g., Prolintane).

Historical Genesis: The "Carbon Skeleton" Revolution

In the late 1940s, the antihistamine landscape was dominated by the ethylenediamine pharmacophore (e.g., Tripelennamine). While effective, these compounds suffered from short half-lives and significant sedation due to poor receptor selectivity.

The breakthrough occurred when researchers replaced the nitrogen/oxygen linkage in the spacer chain with a carbon-carbon bond, creating the propylamine class. This structural rigidification improved metabolic stability and altered the binding kinetics at the Histamine H1 receptor.

The Adamson Paradigm (1951)

Dr. D.W. Adamson, working at The Wellcome Foundation, hypothesized that incorporating the terminal amine into a heterocyclic ring—specifically a pyrrolidine —would enhance lipophilicity and receptor affinity compared to the open-chain dimethylamine analogs (like pheniramine).

This hypothesis led to the synthesis of Triprolidine (Actidil), a compound that exhibited:

-

Geometric Isomerism: Only the trans (E) isomer possessed significant H1 antagonist activity, highlighting the importance of stereochemistry.

-

Potency: It was orders of magnitude more potent than its predecessors.

-

Reduced Sedation: While still a first-generation antihistamine, its high affinity allowed for lower dosing.

Visualizing the Structural Evolution

The following diagram illustrates the chemical lineage from early ether-based antihistamines to the pyrrolidinyl propanamine scaffold.

Figure 1: Evolutionary tree of the propanamine scaffold, showing the divergence into antihistamines (green) and stimulants (blue).

Technical Synthesis: The Classical Adamson Protocol

The synthesis of pyrrolidinyl propanamines, particularly the alkene variants like Triprolidine, relies on a three-stage sequence: Mannich Reaction → Grignard Addition → Acid-Catalyzed Dehydration .

Experimental Protocol: Synthesis of trans-1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene

Safety Warning: This protocol involves the use of Grignard reagents and strong acids. All procedures must be conducted in a fume hood under inert atmosphere.

Phase 1: The Mannich Base Formation

Objective: Create the amino-ketone backbone.

-

Reagents: Combine 2-acetylpyridine (0.1 mol), pyrrolidine hydrochloride (0.11 mol), and paraformaldehyde (0.15 mol) in ethanol (50 mL).

-

Reflux: Heat the mixture to reflux for 2 hours. The solution will darken as the Mannich base forms.

-

Isolation: Evaporate the solvent in vacuo. Recrystallize the residue from isopropyl alcohol to yield 3-pyrrolidino-1-(2-pyridyl)propan-1-one hydrochloride .

-

Checkpoint: Verify structure via IR (carbonyl peak ~1680 cm⁻¹).

-

Phase 2: The Grignard Addition

Objective: Introduce the second aryl group and form the tertiary alcohol.

-

Preparation: In a flame-dried 3-neck flask, generate p-tolylmagnesium bromide (0.15 mol) from p-bromotoluene and magnesium turnings in anhydrous diethyl ether.

-

Addition: Cool the Grignard solution to 0°C. Add the free base of the Mannich ketone (liberated from HCl salt with NaOH/ether extraction) dropwise over 30 minutes.

-

Hydrolysis: Stir at room temperature for 2 hours, then quench with saturated ammonium chloride solution.

-

Extraction: Extract with ether, dry over MgSO₄, and evaporate to yield the tertiary alcohol intermediate: 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol .

Phase 3: Dehydration and Isomer Separation

Objective: Create the alkene linkage and isolate the active trans isomer.

-

Dehydration: Dissolve the tertiary alcohol in 85% sulfuric acid (5 mL per gram of alcohol). Heat on a steam bath for 30 minutes.

-

Workup: Pour onto crushed ice and basify with ammonium hydroxide. Extract the oily product with benzene or toluene.

-

Isomerization: The crude product is a mixture of cis and trans isomers.

-

Purification: The trans-isomer (Triprolidine) typically crystallizes as the hydrochloride salt more readily. Dissolve the free base in ethanol and add alcoholic HCl. Recrystallize the precipitate from methanol/ether.

-

Workflow Visualization

Figure 2: The Adamson synthetic pathway for pyrrolidinyl propenamines.

Pharmacodynamics: Structure-Activity Relationships (SAR)

The pyrrolidinyl propanamine scaffold is a "privileged structure," meaning small modifications shift its affinity between histamine receptors and monoamine transporters.

H1 Antagonism vs. Monoamine Reuptake

The critical differentiator is the saturation of the propane chain and the nature of the aryl substituents .

| Feature | H1 Antagonist (e.g., Triprolidine) | NDRI Stimulant (e.g., Prolintane) |

| Linker | Unsaturated (Alkene, C=C) | Saturated (Alkane, C-C) |

| Stereochemistry | Trans (E) isomer is active | Chiral center at alpha-carbon |

| Aryl Group 1 | 2-Pyridyl (Essential for H1 binding) | Phenyl |

| Aryl Group 2 | p-Tolyl (Lipophilic pocket fit) | Alkyl chain or Phenyl |

| Mechanism | Stabilizes H1 receptor inactive state | Blocks DAT/NET transporters |

Mechanistic Insight[2][3]

-

H1 Binding: The 2-pyridyl nitrogen provides a critical hydrogen bond acceptor site in the H1 receptor pocket. The pyrrolidine ring, being constrained, reduces the entropic cost of binding compared to a diethylamine group.

-

DAT Inhibition: When the pyridine is removed and the chain saturated (as in Prolintane), the molecule loses H1 affinity. Instead, the lipophilic phenyl-alkyl-pyrrolidine moiety mimics the dopamine structure, blocking the reuptake of dopamine and norepinephrine.[1][2][3]

Clinical and Forensic Implications

Clinical Utility

-

Triprolidine: Remains a standard-of-care antihistamine in combination products. Its rapid onset (due to high lipophilicity) makes it effective for acute allergic rhinitis.

-

Prolintane: Developed as a stimulant ("Catovit") for fatigue and low blood pressure. It was withdrawn in many markets due to abuse potential, highlighting the risks of the pyrrolidinyl scaffold when not specifically tuned for H1 selectivity.

Analytical Detection

In drug development and forensic analysis, distinguishing these analogs is critical.

-

Mass Spectrometry (GC-MS):

-

Triprolidine: Characteristic fragmentation includes the pyrrolidinium ion (

84) and the molecular ion ( -

Prolintane: Shows a base peak at

126 (phenyl-ethyl cation) or

-

References

-

Adamson, D. W. (1951). Aminoalkyl Tertiary Carbinols and Derived Products. Journal of the Chemical Society. Link

-

Burroughs Wellcome & Co. (1955).[4] United States Patent 2,712,020: Pyridyl-Allylamines and Methods of Making Same. USPTO. Link

-

White, A. C. (1990). The Histamine H1 Receptor and its Antagonists.[5][6][7][8] In: Handbook of Experimental Pharmacology. Springer. Link

-

Hollister, L. E., & Gillespie, H. K. (1970).[2] A new stimulant, prolintane hydrochloride, compared with dextroamphetamine in fatigued volunteers.[2] Journal of Clinical Pharmacology. Link

-

Simons, F. E. R. (2004). Advances in H1-Antihistamines.[6] New England Journal of Medicine. Link

Sources

- 1. Prolintane Hydrochloride | 1211-28-5 | Benchchem [benchchem.com]

- 2. Prolintane - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. scribd.com [scribd.com]

- 8. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrrolidine Derivatives via Reductive Amination

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and blockbuster pharmaceuticals. Its synthesis, therefore, is a topic of paramount importance for researchers in drug discovery and development. Among the myriad of synthetic strategies, reductive amination stands out as one of the most robust, versatile, and efficient methods for constructing the pyrrolidine nucleus.[1][2] This one-pot reaction, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine followed by an in situ reduction, offers a direct and highly convergent route to a diverse array of substituted pyrrolidines.

This guide provides an in-depth exploration of reductive amination procedures for pyrrolidine synthesis. Moving beyond a simple recitation of steps, we will delve into the underlying reaction mechanisms, dissect the rationale behind reagent selection, and present detailed, field-proven protocols. The aim is to equip researchers with the foundational knowledge and practical expertise required to successfully implement and adapt these powerful reactions in their own laboratories.

The Mechanistic Pathway: A Stepwise Look at Ring Formation

The synthesis of a pyrrolidine ring via reductive amination is a cascade process that elegantly combines several fundamental organic reactions into a single, efficient operation. The overall transformation hinges on the initial formation of a C=N bond (an imine or its enamine tautomer), which then undergoes intramolecular cyclization and subsequent reduction.

The generally accepted mechanism proceeds as follows:

-

Hemiaminal Formation: A primary amine performs a nucleophilic attack on one of the carbonyl groups of a 1,4-dicarbonyl compound to form a transient hemiaminal intermediate.

-

Dehydration to Imine/Enamine: The hemiaminal rapidly dehydrates to form an iminium ion, which is in equilibrium with its corresponding imine and enamine tautomers. This step is often catalyzed by mild acid.

-

Intramolecular Cyclization (Mannich-type reaction): The nucleophilic enamine attacks the second, pendant carbonyl group in a 5-exo-trig cyclization. This key ring-forming step generates a five-membered cyclic hemiaminal.

-

Formation of the Cyclic Iminium Ion: The cyclic hemiaminal dehydrates to yield a thermodynamically stable five-membered cyclic iminium ion. This electrophilic species is the direct substrate for the final reduction step.

-

Hydride Reduction: A reducing agent, present in the reaction mixture from the start, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final, stable pyrrolidine ring.[1][3]

The efficiency of the overall process relies on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compounds. This critical selectivity is a key factor in the choice of reducing agent.

Caption: The mechanistic cascade for pyrrolidine formation.

Strategic Considerations: Choosing Your Reagents

The success of a reductive amination protocol is critically dependent on the judicious selection of substrates, the reducing agent, and the reaction conditions.

Substrate Selection

-

The Carbonyl Component: The classic precursor is a 1,4-dicarbonyl compound, such as 2,5-hexanedione. For the synthesis of the parent pyrrolidine ring, succinaldehyde is required. Due to its instability, succinaldehyde is almost always generated in situ from a stable precursor, most commonly 2,5-dimethoxytetrahydrofuran , which readily hydrolyzes under the mild acidic conditions of the reaction.[4][5]

-

The Amine Component: A wide range of primary amines can be employed, including ammonia, simple alkylamines, and anilines.[6][7] The nucleophilicity of the amine plays a role in the reaction rate. Sterically hindered primary amines may react sluggishly or not at all.[8]

The Crucial Choice: Reducing Agent

The selection of the reducing agent is arguably the most critical decision, as it governs the selectivity and outcome of the reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the modern reagent of choice for most applications. Its popularity stems from several key advantages:

-

Mildness and Selectivity: It is a less powerful reducing agent than NaBH₄ and will selectively reduce iminium ions much faster than it reduces aldehydes or ketones.[3][6] This allows for a one-pot procedure where all reagents can be mixed at the outset.

-

Acid Tolerance: It is stable and effective in mildly acidic conditions (e.g., in the presence of acetic acid), which are ideal for promoting the formation of the iminium ion intermediate.[9]

-

Safety: It is safer to handle and its byproducts are less toxic than those of its predecessor, sodium cyanoborohydride.

-

-

Sodium Cyanoborohydride (NaBH₃CN): The classic reagent for reductive amination, NaBH₃CN is also highly selective for iminium ions.[3][9] However, its high toxicity and the potential to release hydrogen cyanide gas under acidic conditions have led to its replacement by NaBH(OAc)₃ in many modern laboratories.

-

Catalytic Hydrogenation: This approach represents a greener alternative to stoichiometric hydride reagents.

-

Transfer Hydrogenation: This method uses a stable hydrogen donor, such as formic acid or ammonium formate, in combination with a transition metal catalyst (e.g., Iridium or Palladium complexes).[1][2] It avoids the use of metal hydrides and is highly efficient.

-

Hydrogen Gas (H₂): Using catalysts like Palladium on carbon (Pd/C) with H₂ gas is a powerful and atom-economical method, but it requires specialized high-pressure hydrogenation equipment.[2]

-

-

Sodium Borohydride (NaBH₄): While a common and inexpensive reducing agent, NaBH₄ is generally less suitable for one-pot reductive aminations because it can readily reduce the starting dicarbonyl compound.[3] Its use typically requires a two-step approach: pre-formation of the imine/iminium intermediate, followed by the careful addition of NaBH₄.[5]

Comparative Overview of Common Methods

| Method | Reducing Agent | Typical Solvent | Catalyst / Additive | Key Advantages | Limitations & Considerations |

| Standard Borohydride | Sodium Triacetoxyborohydride | Dichloroethane (DCE), THF | Acetic Acid (optional) | Excellent selectivity, mild conditions, broad scope, one-pot procedure.[6] | Stoichiometric waste, cost of reagent. |

| Classic Borohydride | Sodium Cyanoborohydride | Methanol (MeOH) | pH control (6-7) | High selectivity for iminium ions.[9] | Highly toxic reagent and byproducts. |

| Transfer Hydrogenation | Formic Acid / Ammonium Formate | Water, MeOH | Iridium or Palladium complex | "Green" chemistry, avoids metal hydrides, mild conditions.[1] | Requires metal catalyst, potential for catalyst poisoning. |

| Direct Hydrogenation | Hydrogen Gas (H₂) | Ethanol, Ethyl Acetate | Pd/C, PtO₂ | High atom economy, clean reaction. | Requires specialized high-pressure equipment. |

| Stepwise Reduction | Sodium Borohydride | Methanol, Ethanol | None | Inexpensive reducing agent. | Non-selective, requires a two-step procedure to avoid carbonyl reduction.[3] |

Detailed Application Protocols

The following protocols provide step-by-step guidance for common and reliable procedures. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be observed at all times.

Protocol 1: General Synthesis of N-Substituted Pyrrolidines using Sodium Triacetoxyborohydride

This protocol is a robust and widely applicable method for synthesizing N-alkyl or N-aryl-2,5-disubstituted pyrrolidines.

Materials:

-

1,4-Dicarbonyl (e.g., 2,5-hexanedione)

-

Primary Amine (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous